molecular formula C10H7F2NO3 B3388669 4-(difluoromethoxy)-1H-indole-2-carboxylic Acid CAS No. 885524-95-8

4-(difluoromethoxy)-1H-indole-2-carboxylic Acid

Cat. No.: B3388669
CAS No.: 885524-95-8
M. Wt: 227.16 g/mol
InChI Key: XGOYZKXAIYPMPZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 4-(difluoromethoxy)-1H-indole-2-carboxylic Acid has been reported. For instance, a synthetic method has been developed for the synthesis of roflumilast from 4-difluoromethoxy-3-hydroxybenzaldehyde and bromomethyl cyclopropane via O-alkylation, oxidation, and N-acylation .

Scientific Research Applications

Oxidation Chemistry and Electrosynthesis

Studies have explored the oxidation chemistry of indole derivatives, revealing mechanisms and products formed in neutral aqueous solutions. For instance, the electrooxidation of indole-2-carboxylic acid leads to various dioxindoles and dimers, providing insight into redox mechanisms and potential applications in electrosynthesis and green chemistry (Goyal & Sangal, 2005).

Synthesis and Characterization of Indole Derivatives

Research into the synthesis and characterization of indole derivatives, such as various hydrazides and arylidene-hydrazides from benzyloxyindole-2-carboxylic acid, showcases the chemical versatility and potential for creating pharmacologically active compounds. These methodologies may offer routes to novel derivatives of 4-(difluoromethoxy)-1H-indole-2-carboxylic Acid for potential pharmaceutical applications (Jain et al., 2005).

Building Blocks for Biologically Active Molecules

The development of regioisomerically pure trifluoromethyl- and trifluoromethoxy-substituted aromatic compounds, including indole derivatives, underscores their importance as building blocks for synthesizing biologically active molecules. Such studies indicate the relevance of fluorinated indole derivatives in drug discovery and organic synthesis (Leconte & Ruzziconi, 2002).

Antimicrobial Activity of Indole Derivatives

Research on indole-2-carboxylic acid derivatives has demonstrated their potential in developing antimicrobial agents. Synthesis and evaluation of these compounds against various bacteria and fungi highlight their therapeutic applications and the ongoing search for new antibiotics (Raju et al., 2015).

Electrochemical and Material Science Applications

Investigations into the electrodeposition, morphology, and capacitance performance of polyindole derivatives with carboxylic groups, including poly(indole-carboxylic acids), provide insights into their use in advanced material science and energy storage applications. The influence of the carboxylic substituent position on the electrochemical properties suggests potential for designing high-performance supercapacitors and electronic materials (Ma et al., 2015).

Properties

IUPAC Name

4-(difluoromethoxy)-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2NO3/c11-10(12)16-8-3-1-2-6-5(8)4-7(13-6)9(14)15/h1-4,10,13H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGOYZKXAIYPMPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(N2)C(=O)O)C(=C1)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885524-95-8
Record name 4-(difluoromethoxy)-1H-indole-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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